molecular formula C15H28O4Si B12834996 [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

Cat. No.: B12834996
M. Wt: 300.46 g/mol
InChI Key: PMLRUXYWZMDFJO-JHJVBQTASA-N
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Description

The compound [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane is a bicyclic silyl ether featuring a fused [1,3]dioxolane and pyran ring system. Key structural elements include:

  • Bicyclic core: A rigid 3aH-[1,3]dioxolo[4,5-c]pyran scaffold, which combines a dioxolane ring (five-membered 1,3-dioxolane) fused to a dihydropyran (six-membered oxygen-containing heterocycle). This architecture imposes steric constraints and electronic effects distinct from monocyclic systems .
  • Protecting group: A tert-butyl-dimethylsilyl (TBDMS) ether moiety attached to the methoxy group at the 4-position of the pyran ring. The TBDMS group is widely used in organic synthesis for temporary protection of hydroxyl groups due to its stability under basic conditions and selective deprotection with fluoride ions .

Synonyms for this compound include triisopropylsilyl variants, highlighting the modularity of silyl protecting groups in analogous structures .

Properties

Molecular Formula

C15H28O4Si

Molecular Weight

300.46 g/mol

IUPAC Name

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-10-12-13-11(8-9-16-12)18-15(4,5)19-13/h8-9,11-13H,10H2,1-7H3/t11-,12-,13-/m1/s1

InChI Key

PMLRUXYWZMDFJO-JHJVBQTASA-N

Isomeric SMILES

CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C=COC(C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane typically involves multiple steps. One common method starts with the preparation of the dioxolane-pyran core, followed by the introduction of the methoxy linker and the tert-butyl-dimethylsilane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final product is usually purified through column chromatography to achieve high purity .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar steps but optimized for larger-scale operations. This could include the use of automated reactors and continuous flow systems to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

  • Structure: Features a monocyclic 3,6-dihydro-2H-pyran ring with a TBDMS-protected hydroxyl group .
  • Key Differences: Ring System: The absence of a fused dioxolane ring reduces steric hindrance and rigidity compared to the target compound. Applications: Primarily used as a transient protecting group in carbohydrate chemistry, whereas the fused dioxolane in the target compound may enhance stability in multi-step syntheses .

TBDMS-Protected Tetrahydrofuran Derivatives (e.g., )

  • Structure : A TBDMS group attached to a tetrahydrofuran (THF) ring in nucleotide analogs .
  • Key Differences: Ring Size: THF (five-membered) vs. dioxolopyran (six-membered fused system). Smaller rings increase ring strain but may improve nucleophilic reactivity.

Triisopropylsilyl (TIPS) Variants

  • Structure : Triisopropylsilyl ether analogs of the target compound (e.g., (((3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane) .
  • Key Differences :
    • Bulkiness : The triisopropyl group provides greater steric shielding than TBDMS, enhancing protection against nucleophilic attack but reducing solubility in polar solvents.
    • Deprotection : TIPS requires harsher conditions (e.g., prolonged fluoride treatment), making TBDMS preferable for delicate synthetic routes.

Comparative Data Table

Property/Feature Target Compound tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane TBDMS-Tetrahydrofuran Derivatives TIPS Analogs
Core Structure Fused dioxolane-dihydropyran Monocyclic dihydropyran Tetrahydrofuran Fused dioxolopyran
Protecting Group TBDMS TBDMS TBDMS TIPS
Steric Hindrance High (due to fused rings) Moderate Low Very High
Deprotection Conditions Fluoride ions (e.g., TBAF) Fluoride ions Fluoride ions Prolonged fluoride
Typical Applications Multi-step organic synthesis Carbohydrate protection Nucleotide synthesis Sensitive substrates

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